molecular formula CH4N2O2 B8797346 Methylnitramine CAS No. 88727-16-6

Methylnitramine

Cat. No. B8797346
CAS RN: 88727-16-6
M. Wt: 76.055 g/mol
InChI Key: ARCZSDSOONGBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylnitramine is a useful research compound. Its molecular formula is CH4N2O2 and its molecular weight is 76.055 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylnitramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylnitramine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88727-16-6

Product Name

Methylnitramine

Molecular Formula

CH4N2O2

Molecular Weight

76.055 g/mol

IUPAC Name

N-methylnitramide

InChI

InChI=1S/CH4N2O2/c1-2-3(4)5/h2H,1H3

InChI Key

ARCZSDSOONGBRX-UHFFFAOYSA-N

Canonical SMILES

CN[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In another proposed method for synthesis of the aforementioned mixture of three dinitro-diaza-alkanes, methylamine or ethylamine is reacted with a chloroformic acid ester using sodium hydroxide solution to form an intermediate product which is then nitrated with nitric acid. The nitration product is reacted by means of ammonia and ethanol at reflux to form methylnitroamine or ethylnitroamine, which is then condensed to form the dinitro-diaza-alkanes as in the preceding method. In this process, the next-to-last step in the synthesis of the nitroamines is very complicated and time-intensive, so that it cannot be implemented on a large scale industrially.
[Compound]
Name
dinitro-diaza-alkanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloroformic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.